molecular formula C23H28N2O4 B13374135 2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide

2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide

Cat. No.: B13374135
M. Wt: 396.5 g/mol
InChI Key: YREXUNGAHIBDTJ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenoxy group, a piperidinyl carbonyl group, and a phenyl propanamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate. This intermediate is then reacted with a piperidinyl carbonyl compound under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide.

    Reduction: Formation of 2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)methyl]phenyl}propanamide.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in inflammation or pain.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide
  • 2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)methyl]phenyl}propanamide
  • Halogenated derivatives of the original compound

Uniqueness

2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group provides stability and reactivity, while the piperidinyl carbonyl group enhances its potential for interaction with biological targets.

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]propanamide

InChI

InChI=1S/C23H28N2O4/c1-16-11-13-25(14-12-16)23(27)18-7-6-8-19(15-18)24-22(26)17(2)29-21-10-5-4-9-20(21)28-3/h4-10,15-17H,11-14H2,1-3H3,(H,24,26)

InChI Key

YREXUNGAHIBDTJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C(C)OC3=CC=CC=C3OC

Origin of Product

United States

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